Methyl 3-fluoro-6-methoxybenzoylformate

Description

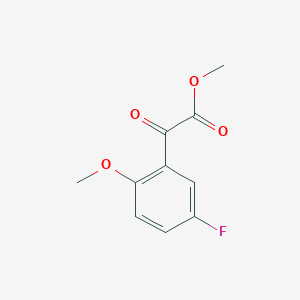

Methyl 3-fluoro-6-methoxybenzoylformate is a fluorinated aromatic ester characterized by a benzoylformate backbone substituted with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 6-position. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and modulates steric interactions .

Properties

IUPAC Name |

methyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJDMADOXJIJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-6-methoxybenzoylformate typically involves the following steps:

Fluorination: The starting material, 3-fluoro-6-methoxybenzoic acid, undergoes fluorination to introduce the fluorine atom at the desired position.

Esterification: The fluorinated compound is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-6-methoxybenzoylformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups at the fluorine or methoxy positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Alcohols and other reduced derivatives.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

Synthesis Methodology

The compound can be synthesized through various methods, including:

- Direct Fluorination : Utilizing fluorinating agents in the presence of suitable solvents.

- Photochemical Reactions : Engaging in light-induced reactions that facilitate the formation of the desired compound from simpler precursors.

Applications in Pharmaceuticals

Methyl 3-fluoro-6-methoxybenzoylformate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances the bioactivity and stability of drugs.

Case Study: Antiviral Agents

Research indicates that fluorinated compounds exhibit improved efficacy as antiviral agents due to their enhanced lipophilicity and bioavailability. This compound can be utilized in the synthesis of such compounds, potentially leading to more effective treatments for viral infections .

Agricultural Applications

In agriculture, this compound is used as an intermediate in the production of herbicides. Its role is crucial in developing selective herbicides that target specific weed species while minimizing harm to crops.

Case Study: Herbicide Development

The synthesis pathway involving this compound has been explored for creating novel herbicides with improved selectivity and efficacy against resistant weed species. This application is particularly relevant given the increasing challenges posed by herbicide-resistant weeds .

Material Science and Coatings

The compound's photoinitiating properties make it a valuable component in UV-curable coatings and inks. It facilitates rapid curing processes, which are essential for high-throughput manufacturing.

Data Table: Properties of UV-Curable Coatings

| Property | Value |

|---|---|

| Curing Speed | Fast (seconds) |

| Solvent Resistance | High |

| Adhesion | Excellent |

| Application Areas | Automotive, Electronics |

Mechanism of Action

Methyl 3-fluoro-6-methoxybenzoylformate can be compared with other similar compounds, such as Methyl 3-fluoro-4-methoxybenzoylformate and Methyl 3-fluoro-5-methoxybenzoylformate. These compounds share structural similarities but differ in the position of the methoxy group, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

Methyl Salicylate

Methyl salicylate (methyl 2-hydroxybenzoate) shares a benzoate ester framework but lacks fluorine and features a hydroxyl group. Key differences include:

- Electronic Effects : The electron-withdrawing fluorine in Methyl 3-fluoro-6-methoxybenzoylformate reduces electron density on the aromatic ring compared to methyl salicylate’s electron-donating hydroxyl group. This difference impacts reactivity in electrophilic substitution reactions.

- Solubility: The methoxy group in this compound enhances lipophilicity relative to methyl salicylate’s polar hydroxyl group, making it more suitable for non-aqueous applications .

Sandaracopimaric Acid Methyl Ester

This diterpene-derived methyl ester, isolated from Austrocedrus chilensis resin, differs significantly in backbone structure but shares ester functionality. Key contrasts:

- Backbone Complexity : Sandaracopimaric acid methyl ester has a polycyclic terpene structure, whereas this compound is a simpler aromatic ester.

- Applications : The former is used in resin and varnish production, while the fluorinated aromatic ester may find use in fine chemical synthesis due to its tailored substituents .

Fluorinated Aromatic Compounds: Substituent Effects

3′-Fluoro-4-dimethylaminoazobenzene

Studies on aminoazo dyes reveal that fluorine substitution at the 3′-position increases carcinogenic activity compared to non-fluorinated analogs. This parallels the electronic effects observed in this compound, where fluorine enhances stability and interaction with biological targets .

4′-Trifluoromethyl-4-dimethylaminoazobenzene

In contrast, trifluoromethyl groups at the 4′-position render aminoazo dyes inactive, highlighting the critical role of substituent positioning. Similarly, the 3-fluoro substitution in this compound avoids steric hindrance issues seen in bulkier substituents .

Methoxy-Substituted Esters in Agrochemicals

Metsulfuron Methyl Ester

A sulfonylurea herbicide, metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), shares a methoxy group but incorporates a triazine ring. Key differences:

- Functionality : The triazine ring in metsulfuron enables herbicidal activity via acetolactate synthase inhibition, whereas this compound’s benzoylformate backbone may suit catalytic or synthetic roles.

- Substituent Synergy : Both compounds utilize methoxy groups for solubility modulation, but the fluorine in this compound adds metabolic resistance .

Data Tables: Comparative Properties

Table 1. Physical and Chemical Properties of Methyl Esters

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (LogP) | Key Substituents |

|---|---|---|---|---|

| This compound | ~214.18* | 250–300* | ~2.5* | 3-F, 6-OCH₃ |

| Methyl salicylate | 152.15 | 222 | 1.34 | 2-OH |

| Sandaracopimaric acid methyl ester | ~330.45 | >300 | ~5.8 | Diterpene backbone |

| Metsulfuron methyl ester | 381.37 | Decomposes | 1.88 | 4-OCH₃, triazine ring |

*Estimated based on analogous compounds .

Biological Activity

Methyl 3-fluoro-6-methoxybenzoylformate is a fluorinated compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1314965-96-2

- Molecular Formula : C10H9FO3

- Molecular Weight : 196.1751 g/mol

- SMILES Notation : Cc1ccc(cc1C(=O)C(=O)OC)F

Fluorinated compounds like this compound often exhibit enhanced biological activity due to the presence of fluorine atoms, which can influence lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of fluorine can enhance the interaction with enzymes and receptors, potentially leading to increased efficacy in therapeutic applications .

Anticancer Potential

Recent studies have highlighted the anticancer potential of various fluorinated compounds. For instance, the synthesis of derivatives related to this compound has been explored for their antiproliferative effects on cancer cell lines. A notable finding is that modifications at specific positions on the benzene ring can significantly affect the compound's biological activity:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Other fluorinated derivatives | Varies | HL60 (leukemic cells) |

The structure-activity relationship indicates that electron-withdrawing groups (like fluorine) can enhance the potency against certain cancer cell lines by stabilizing reactive intermediates during metabolic processes .

Antibacterial Activity

Fluorinated compounds are also being investigated for their antibacterial properties. For example, derivatives similar to this compound have shown promising results as inhibitors of bacterial type II topoisomerases, which are crucial for bacterial DNA replication:

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| This compound | TBD | Topoisomerase IV |

| Related compounds | 0.125 | S. aureus |

These findings suggest that modifications in the structure can lead to significant improvements in antibacterial efficacy against resistant strains .

Case Studies

-

Enzymatic Studies :

Research has indicated that enzymatic pathways involving benzoylformate decarboxylase (BFD) can be influenced by structural modifications like those found in this compound. The kinetics of these reactions reveal that substituents can modulate enzyme activity and substrate affinity, impacting overall biological effectiveness . -

Fluorinated Natural Products :

Studies on natural products containing fluorinated moieties have shown unique biological activities that could be leveraged in drug development. For instance, microbial production of fluorinated metabolites indicates potential pathways for synthesizing biologically active compounds with therapeutic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.